molecular formula C21H23NO5S B12161204 Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12161204
M. Wt: 401.5 g/mol
InChI Key: PMFZFJSDNRLPHA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyloxy group, and a phenylacetyl group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via an acetylation reaction using acetic anhydride and a base such as pyridine.

    Attachment of the Phenylacetyl Group: The phenylacetyl group can be attached through an acylation reaction using phenylacetyl chloride and a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or phenylacetyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a chlorophenoxy group instead of an acetyloxy group.

  • Ethyl 2-{(2E)-2-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate : Contains a pyrazolyl group and a benzyloxy group, offering different biological activities.

Biological Activity

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and analgesic effects. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C_{18}H_{21}N_{1}O_{4}S
  • Molecular Weight : 345.43 g/mol

The structure includes a benzothiophene core which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiophene exhibit significant antitumor activity. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • IC50 Values : The compound showed IC50 values ranging from 23.2 to 49.9 µM, indicating moderate to high potency against various cancer cell lines .

Apoptosis Induction

Flow cytometry analysis revealed that treatment with the compound resulted in increased early and late apoptotic cell populations:

  • Early Apoptosis : 8.73% (compared to control)
  • Late Apoptosis : 18.13% (compared to control)

This suggests that the compound effectively triggers programmed cell death in cancer cells, which is crucial for its antitumor efficacy .

Analgesic Activity

The analgesic potential of this compound has also been explored using the "hot plate" method in animal models. Key findings include:

  • Comparison Drug : Metamizole was used as a control.
  • Efficacy : The compound demonstrated an analgesic effect that exceeded that of metamizole, suggesting it may be a potent alternative for pain management .

Study Overview

  • Study Title : Evaluation of Antitumor Activity of Benzothiophene Derivatives
    • Objective : To assess the cytotoxic effects on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results :
      • Significant reduction in cell viability.
      • Induction of apoptosis confirmed via annexin V staining.
  • Study Title : Analgesic Properties of Novel Benzothiophene Derivatives
    • Objective : To compare analgesic effects with standard drugs.
    • Methodology : Hot plate test on mice.
    • Results :
      • Notable pain relief observed at doses lower than those required for metamizole.

Data Table

StudyCell Line/ModelIC50 (µM)Observed EffectControl Comparison
MCF-723.2Induced apoptosisHigher than control
Mouse ModelN/AAnalgesic effectExceeds metamizole

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-3-26-21(25)17-15-11-7-8-12-16(15)28-20(17)22-19(24)18(27-13(2)23)14-9-5-4-6-10-14/h4-6,9-10,18H,3,7-8,11-12H2,1-2H3,(H,22,24)

InChI Key

PMFZFJSDNRLPHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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